Tiglic Acid-d3 (Major)

Description

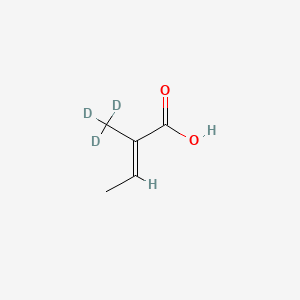

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

103.13 g/mol |

IUPAC Name |

(E)-2-(trideuteriomethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i2D3 |

InChI Key |

UIERETOOQGIECD-MPEUKODPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C)/C(=O)O |

Canonical SMILES |

CC=C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for Tiglic Acid D3 Major

Chemoenzymatic and Organic Synthesis Pathways for Deuterated Carboxylic Acids

The synthesis of deuterated carboxylic acids has advanced significantly, moving from classical methods to more sophisticated late-stage functionalization techniques. These modern approaches offer high selectivity and efficiency, often using readily available deuterium (B1214612) sources like deuterium oxide (D₂O).

Several innovative strategies have been developed for the deuteration of carboxylic acids:

Palladium-Catalyzed C(sp³)–H Deuteration : A prominent method involves the palladium-catalyzed β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.org This approach utilizes the carboxylic acid group as a directing group to achieve regioselective deuteration at the β-position. The process is often reversible, and by using a deuterated solvent, high levels of deuterium incorporation can be achieved. acs.org Novel ligand systems, such as those based on an ethylenediamine (B42938) backbone, have been designed to functionalize previously non-activated methylene (B1212753) and methyl β-C(sp³)–H bonds. chemrxiv.orgacs.org

Chemoenzymatic Deuteration : Combining metal and biocatalysis provides an environmentally friendly route to deuterated acids. A one-pot reaction using a cocktail of borate, palladium, and lipase (B570770) catalysts enables the β-specific deuteration of aliphatic acids with D₂O. rsc.orgresearchgate.net This method is noted for its high chemo- and regioselectivity without the need for harsh reagents like strong acids or bases. rsc.org

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis : A mild and practical method for the precise decarboxylative deuteration of aliphatic carboxylic acids has been developed using synergistic photoredox and HAT catalysis. rsc.org This reaction uses D₂O as the deuterium source and achieves excellent deuterium incorporation at specific sites, even in complex molecules. The scalability of this method has been demonstrated using recirculation reactors, making it suitable for preparing larger quantities of deuterium-labeled compounds. rsc.org

Metal-Catalyzed Decarboxylative Deuteration : Copper and silver-based catalysts are effective for the decarboxylative deuteration of aromatic carboxylic acids, yielding monodeuterated arenes from readily accessible starting materials and D₂O. thieme-connect.com While this is primarily for aromatic systems, it showcases the utility of decarboxylative strategies in isotopic labeling. rsc.org

Table 1: Comparison of Modern Deuteration Methods for Carboxylic Acids

| Method | Catalyst System | Deuterium Source | Key Features | Citations |

|---|---|---|---|---|

| Pd-Catalyzed C-H Activation | Palladium with ethylenediamine-based ligands | Deuterated solvent | Late-stage functionalization of free acids; regioselective at β-position. | chemrxiv.orgacs.org |

| Chemoenzymatic Synthesis | Borate, Palladium, Lipase | D₂O | High chemo- and regioselectivity; environmentally friendly conditions. | rsc.orgresearchgate.net |

Isotopic Incorporation Methodologies for Tiglic Acid-d3 (Major)

The synthesis of Tiglic Acid-d3 (Major) specifically involves the incorporation of three deuterium atoms onto the C-4 methyl group. This can be achieved either by building the molecule from a deuterated precursor or by direct deuteration of the tiglic acid scaffold.

Late-Stage Deuteration: The palladium-catalyzed and chemoenzymatic β-deuteration methods are particularly well-suited for this purpose. In tiglic acid, ((E)-2-methylbut-2-enoic acid), the C-4 methyl group is in the β-position relative to the carboxyl functional group. Therefore, applying the palladium-catalyzed C(sp³)–H activation chemistry could directly exchange the C-4 protons with deuterium from a deuterated source, yielding the desired Tiglic Acid-d3. chemrxiv.orgacs.org

Synthesis from Deuterated Precursors: An alternative to late-stage deuteration is a de novo synthesis using isotopically labeled starting materials. Synthetic routes for non-labeled tiglic acid can be adapted for this purpose. For instance, a Grignard reaction-based synthesis could be modified to use a trideuteromethyl Grignard reagent (CD₃MgX) in a reaction with a suitable substrate like pyruvic acid, followed by dehydration to form the α,β-unsaturated acid. google.com Similarly, other classical organic reactions like the Perkin reaction could potentially be adapted with deuterated reagents. chemicalbook.com

Biosynthetic Approaches: In nature, tiglic acid is found in the defensive secretions of some beetles, where it is biosynthesized from isoleucine. researchgate.netnih.gov Research has shown that feeding these organisms with deuterium-labeled isoleucine leads to the production of deuterated tiglic acid. researchgate.net While a fascinating example of isotopic incorporation, this biological method is not typically practical for laboratory-scale synthesis.

Stereoselective Deuteration Approaches for Tiglic Acid-d3 (Major)

The term "stereoselective" in the context of deuteration often refers to the controlled introduction of deuterium to create a specific stereoisomer at a new or existing chiral center. Tiglic acid itself is achiral, but it possesses a double bond with (E) stereochemistry (trans configuration of the methyl and carboxyl groups), which is a critical structural feature. nih.gov

For the synthesis of Tiglic Acid-d3 (Major), stereoselectivity primarily concerns the preservation of this (E)-double bond geometry throughout the synthetic and purification processes. Any synthetic step that could lead to isomerization to the (Z)-isomer (angelic acid) must be carefully controlled.

While the target molecule is achiral, methods that are inherently stereoselective are of great importance in the broader field of isotopic labeling.

Enzymatic Reactions : Biocatalysis offers exceptional stereocontrol. Enzymes like α-oxo-amine synthases have been used for the site- and stereoselective deuteration of α-amino acids from D₂O. nih.gov Such enzymatic approaches provide a pathway to chiral deuterated building blocks with very high enantiomeric excess. nih.govacs.org

Asymmetric Catalysis : In reactions involving tiglic acid, such as asymmetric hydrogenation to produce chiral 2-methylbutanoic acid, stereoselectivity is paramount. Deuterium labeling experiments have been instrumental in studying the mechanisms of these transformations, highlighting how different isomers react with different rates and selectivities. nih.govresearchgate.net

Rearrangement Reactions : Stereoselective rearrangements, like the chelate-enolate Claisen rearrangement, have been successfully employed to synthesize deuterium-labeled amino acids with high diastereoselectivity. uzh.ch These powerful methods demonstrate how complex stereochemical information can be precisely controlled during the incorporation of deuterium. uzh.ch

Characterization of Synthesized Tiglic Acid-d3 (Major) for Research Purity

After synthesis, the resulting Tiglic Acid-d3 (Major) must be rigorously analyzed to confirm its chemical identity, chemical purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for characterizing deuterated compounds.

¹H NMR : In the proton NMR spectrum of Tiglic Acid-d3, the signal corresponding to the C-4 methyl group protons should be significantly diminished or absent. The degree of deuterium incorporation can be calculated by integrating the remaining proton signals against a known internal standard. researchgate.net

²H NMR : Deuterium NMR can be used to directly observe the signal from the incorporated deuterium atoms, confirming their presence at the desired position. thieme-connect.com

Mass Spectrometry (MS) : MS is essential for confirming the mass change due to deuteration and quantifying the isotopic distribution. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used. The mass spectrum will show a molecular ion peak at m/z corresponding to the d3-labeled compound (molecular weight approx. 103.13 g/mol ) nih.gov, compared to the unlabeled compound (molecular weight approx. 100.12 g/mol ). nih.gov It also allows for the quantification of any remaining d0, d1, or d2 species.

Chromatography : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the sample. google.com These methods separate the target compound from any unreacted starting materials, byproducts, or isomers (such as angelic acid).

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of C-D bonds. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the corresponding C-H stretches (around 2850-3000 cm⁻¹), providing further evidence of successful deuteration.

Table 2: Analytical Methods for the Characterization of Tiglic Acid-d3 (Major)

| Analytical Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| ¹H NMR | Structural verification & isotopic purity | Confirms molecular structure; quantifies D-incorporation by signal reduction. | researchgate.net |

| ²H NMR | Direct detection of deuterium | Confirms the presence and location of deuterium atoms. | thieme-connect.com |

| Mass Spectrometry (MS) | Isotopic enrichment & molecular weight | Confirms mass increase; determines distribution of d0-d3 species. | researchgate.netnih.gov |

| Chromatography (GC/HPLC) | Chemical Purity | Separates and quantifies impurities, byproducts, and isomers. | google.com |

Mechanistic Elucidation Via Deuterium Labeling with Tiglic Acid D3 Major

Investigations of Reaction Mechanisms in Asymmetric Hydrogenation Reactions with Deuterated Tiglic Acid

Asymmetric hydrogenation, a fundamental reaction in organic synthesis for the creation of chiral molecules, has been a significant area of study where deuterated tiglic acid has provided valuable mechanistic insights.

Deuterium (B1214612) labeling studies with tiglic acid have been instrumental in clarifying the mechanism of hydride insertion and the subsequent release of the product from the metal catalyst in asymmetric hydrogenation reactions. In a detailed investigation of the hydrogenation of an α,β-unsaturated carboxylic acid catalyzed by a ruthenium complex, deuterated tiglic acid was used to probe the origin of the hydrogens added across the double bond. These studies revealed that under neutral conditions, the primary pathway for the cleavage of the metal-carbon bond is protonolysis. nih.gov In contrast, when the reaction is conducted under basic conditions, the predominant mechanism for product release is hydrogenolysis of the metal-carbon bond. nih.gov

These findings are critical for understanding how the reaction conditions can influence the catalytic cycle and for optimizing the reaction to achieve high yields and enantioselectivities. The use of Tiglic Acid-d3 (Major) allows for a direct observation of the fate of the hydrogen (or deuterium) atoms, providing unambiguous evidence for the operative mechanistic pathways.

| Condition | Predominant Product Release Mechanism | Source |

| Neutral | Protonolysis | nih.gov |

| Basic | Hydrogenolysis | nih.gov |

The pressure of hydrogen gas can have a significant impact on the enantioselectivity of asymmetric hydrogenation reactions. Deuterated tiglic acid has been employed to understand the underlying reasons for this pressure dependence. For certain ruthenium-catalyzed hydrogenations of α,β-unsaturated carboxylic acids, it has been observed that lower hydrogen pressures lead to higher enantiomeric excesses. nih.gov

Mechanistic studies involving deuterated tiglic acid have helped to rationalize this observation by providing insights into the different reaction pathways that may be favored at different pressures. For instance, in the hydrogenation of a particular α,β-unsaturated ene acid, it was found that the substrate exists in a ruthenium-catalyzed equilibrium with its endocyclic isomer. This endocyclic isomer hydrogenates at a much faster rate and with high enantiomeric excess, irrespective of the pressure. The E- and Z-isomers, however, exhibit pressure-dependent enantioselectivities. nih.gov Deuterium labeling helps to trace the fate of the different isomers and their contribution to the final product distribution under varying pressure regimes.

| Isomer | Pressure Dependence of Enantioselectivity | Hydrogenation Rate | Source |

| Endo-cyclic | Independent | Substantially Faster | nih.gov |

| E- and Z-isomers | Dependent (Higher ee at lower pressure) | Slower | nih.gov |

The choice of catalyst and ligands is paramount in asymmetric hydrogenation, as they dictate the stereochemical outcome of the reaction. The use of Tiglic Acid-d3 (Major) in conjunction with different catalyst-ligand combinations allows for a detailed examination of how these factors influence the deuteration mechanism and, consequently, the stereoselectivity.

For example, ruthenium complexes employing axially chiral ligands such as (S)-BINAP have been shown to be effective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.gov Deuterium labeling studies with such systems can reveal how the chiral environment created by the ligand influences the facial selectivity of hydride (deuteride) transfer to the substrate. By analyzing the position of deuterium incorporation in the product, researchers can deduce the preferred orientation of the substrate when it binds to the chiral catalyst. This information is invaluable for the rational design of new and more effective catalysts and ligands for asymmetric synthesis.

| Catalyst/Ligand System | Observation from Deuterium Labeling | Source |

| [(S-BINAP)Ru(p-cymene)Cl2]2 | Elucidation of pressure-dependent enantioselectivity and mechanism of hydride insertion and product release. | nih.gov |

Deuterium Labeling in Ene Reactions and Photooxygenation Processes Involving Tiglic Acid-d3 (Major)

While the use of Tiglic Acid-d3 (Major) is well-documented in asymmetric hydrogenation, its application in other transformations such as ene reactions and photooxygenation processes is less prevalent in the scientific literature. However, the principles of using deuterium labeling to gain mechanistic insights in these reactions are well-established for other substrates.

In ene reactions, a key mechanistic question is the regioselectivity of the hydrogen transfer from the ene donor to the enophile. The use of a deuterated substrate like Tiglic Acid-d3 (Major) could potentially provide clear answers to this question. By analyzing the position of the deuterium atom in the product, one could determine which of the allylic hydrogens is transferred. Similarly, in photooxygenation reactions, the mechanism of oxygen addition to the double bond can be investigated using deuterated substrates to probe for kinetic isotope effects and to understand the stereochemical course of the reaction.

Specific studies detailing the use of Tiglic Acid-d3 (Major) in these particular reaction types were not prominently found in a survey of scientific literature. The discussion above is based on the general principles of how deuterium labeling is used to elucidate mechanisms in these classes of reactions.

Mechanistic Probes in Other Organic Transformations utilizing Tiglic Acid-d3 (Major)

Beyond asymmetric hydrogenation, Tiglic Acid-d3 (Major) can serve as a mechanistic probe in a variety of other organic transformations where tiglic acid or its derivatives are reactants. For instance, in biosynthetic pathways, deuterium-labeled precursors are often used to trace the origin of atoms in natural products. In one such study, a deuterium-labeled precursor was used to demonstrate that tiglic acid in the defensive fluid of a carabid beetle is biosynthesized from isoleucine via 2-methylbutyric acid. nih.gov This study also revealed a strong primary kinetic isotope effect in the dehydrogenation of 2-methylbutyric acid to form tiglic acid. nih.gov Such studies highlight the versatility of isotopic labeling in elucidating complex reaction sequences, whether in a laboratory flask or a living organism.

While the potential applications are broad, specific examples of the use of Tiglic Acid-d3 (Major) as a mechanistic probe in a wide range of synthetic organic transformations are not extensively documented in the current body of scientific literature.

Metabolic Pathway Delineation Using Tiglic Acid D3 Major As an Isotopic Tracer

Tracing Biosynthetic Routes of Natural Products with Tiglic Acid-d3 (Major)

Isotopic tracers like Tiglic Acid-d3 are instrumental in elucidating the biosynthetic origins of complex natural products. By introducing a labeled precursor into a biological system, researchers can follow the incorporation of the deuterium (B1214612) label into downstream metabolites, thereby mapping the sequence of enzymatic reactions.

A significant area of research has been the elucidation of the biosynthetic pathway of tiglic acid itself, which is often derived from the catabolism of the amino acid L-isoleucine. Studies in various organisms, including insects, have utilized deuterium-labeled precursors to confirm this metabolic link.

In a notable study on the carabid beetle Pterostichus californicus, researchers used deuterium-labeled L-isoleucine to investigate the biosynthesis of defensive secretions, which include tiglic acid, ethacrylic acid, and 2-methylbutyric acid. nih.govresearchgate.net By administering [2,3,4,4-²H₄]isoleucine and analyzing the resulting defensive fluid using gas chromatography-mass spectrometry (GC-MS), they demonstrated that isoleucine is the direct precursor to these compounds. nih.gov The analysis revealed the incorporation of deuterium into 2-methylbutyric acid, which is subsequently dehydrogenated to form both tiglic acid and ethacrylic acid. nih.gov This confirmed the metabolic sequence from isoleucine to tiglic acid. nih.govresearchgate.net

| Precursor Administered | Labeled Products Detected | Key Finding |

| Deuterium-labeled L-isoleucine | Deuterated 2-methylbutyric acid | Confirms isoleucine is the precursor. |

| Deuterium-labeled L-isoleucine | Deuterated tiglic acid | Demonstrates the conversion of the isoleucine backbone into tiglic acid. |

| Deuterium-labeled L-isoleucine | Deuterated ethacrylic acid | Shows a shared pathway and a subsequent dehydrogenation step. |

This table summarizes the findings from biosynthetic studies where deuterium-labeled isoleucine was used to trace the formation of tiglic acid and related compounds.

Beyond identifying precursor-product relationships, Tiglic Acid-d3 can be used to investigate metabolic intermediates and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA). nih.govmdpi.com In MFA, a labeled substrate is introduced into a system at a metabolic steady state. mdpi.com The distribution of the isotopic label across the metabolome is then measured, typically by mass spectrometry or NMR spectroscopy. nih.gov

This labeling pattern provides quantitative information about the activity of different metabolic pathways. nih.govmdpi.com For instance, if Tiglic Acid-d3 were used as a tracer, its conversion to downstream metabolites could be monitored. The rate of appearance of the deuterium label in subsequent products would allow for the calculation of the flux through that specific pathway. mdpi.com This approach is crucial for understanding how metabolic networks are regulated and how they respond to genetic or environmental changes. nih.gov While direct published examples focusing solely on Tiglic Acid-d3 for full flux analysis are specific, the principles of using deuterated tracers are well-established for a variety of compounds like glucose and acetate. nih.govescholarship.org

Application in Metabolomics Research using Tiglic Acid-d3 (Major)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. nih.gov Deuterated compounds, including Tiglic Acid-d3, play a critical role in enhancing the accuracy and precision of metabolomic analyses. nih.gov

One of the primary challenges in quantitative metabolomics, especially when using liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect," where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Stable isotope-labeled internal standards are the gold standard for correcting these variations. nih.govnih.gov

Tiglic Acid-d3 can serve as an ideal internal standard for the quantification of endogenous, unlabeled tiglic acid. Because it is chemically identical to the natural compound, it co-elutes during chromatography and experiences the same matrix effects. nih.gov However, due to its mass difference, it is distinguishable by the mass spectrometer. By adding a known amount of Tiglic Acid-d3 to a sample before analysis, the ratio of the unlabeled (native) tiglic acid to the labeled standard can be used for precise and accurate quantification, regardless of sample-to-sample variations in instrument response. nih.gov

| Analytical Step | Challenge without Internal Standard | Solution with Tiglic Acid-d3 |

| Sample Extraction | Variable recovery of the analyte. | The ratio of analyte to standard remains constant even with sample loss. |

| LC Separation | Minor shifts in retention time. | Tiglic Acid-d3 co-elutes, confirming the identity of the analyte peak. |

| MS Ionization | Ion suppression or enhancement (matrix effect) leads to inaccurate intensity readings. | Both standard and analyte are affected equally; their ratio provides accurate quantification. |

| Quantification | Absolute concentration is difficult to determine reliably. | A calibration curve based on the analyte/standard ratio yields accurate absolute concentrations. |

This table illustrates the role of a deuterated standard like Tiglic Acid-d3 in overcoming common challenges in quantitative metabolomics.

Isotope labeling can also be used for differential or comparative metabolomics, where the goal is to identify differences in metabolite levels between two or more groups (e.g., control vs. treated). nih.govresearchgate.net In this approach, one sample group can be "coded" using a stable isotope label.

For example, if studying the effect of a treatment on a cell culture, the control cells could be grown in standard media, while the treated cells are grown in media containing a deuterated precursor that leads to the formation of Tiglic Acid-d3 and other labeled metabolites. The two samples can then be mixed and analyzed in a single LC-MS run. nih.gov Metabolites from the control group will appear at their natural mass, while those from the treated group will appear at a higher mass corresponding to the incorporated deuterium. This method allows for direct, simultaneous comparison within the same analytical run, minimizing technical variability and improving the reliability of identifying metabolic changes. researchgate.net

Deuterium Labeling in Investigating Metabolic Pathways in Biological Systems

Deuterium (²H) labeling is a powerful and versatile strategy for investigating metabolic pathways in vivo and in vitro. nih.govnih.gov Its utility stems from several key properties. The natural abundance of deuterium is very low (approximately 0.015%), meaning there is minimal background signal, which allows for the sensitive detection of administered labeled compounds and their metabolic products. escholarship.org

The incorporation of deuterium into molecules can be tracked non-invasively using techniques like Deuterium Metabolic Imaging (DMI), an application of magnetic resonance spectroscopy (MRS). escholarship.orgisotope.com DMI allows for the real-time, three-dimensional visualization of the metabolic fate of deuterium-labeled substrates, such as deuterated glucose or acetate, providing spatial information about metabolic activity in living organisms. isotope.com This technique has been applied to study cancer metabolism, brain energy utilization, and other physiological processes. escholarship.orgnih.gov The data gathered from deuterium labeling studies provide critical insights into metabolic flux, pathway regulation, and the biochemical state of tissues in health and disease. nih.govnih.gov

Advanced Analytical Spectroscopic and Chromatographic Techniques for Deuterated Tiglic Acid Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies of Tiglic Acid-d3 (Major)

NMR spectroscopy is a powerful tool for the study of isotopically labeled compounds. nih.gov It provides insights into molecular structure, dynamics, and interactions at an atomic level. nih.gov The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is a common strategy to enhance NMR studies of biomolecules. nih.govsigmaaldrich.com For Tiglic Acid-d3, where deuterium atoms replace protons, NMR techniques can precisely determine the location and extent of deuteration.

Quantitative NMR (qNMR) for Deuterated Compound Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate method for determining the concentration and purity of substances, including deuterated compounds. emerypharma.comfujifilm.com A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, allowing for precise quantification. emerypharma.com The process for a qNMR measurement involves four main steps: method planning, sample preparation, data collection, and data processing. emerypharma.com

For the analysis of deuterated compounds, ¹H NMR is often utilized due to the high gyromagnetic ratio and natural abundance of protons. emerypharma.com In a deuterated molecule like Tiglic Acid-d3, the remaining proton signals can be quantified against a certified reference material (CRM) to determine the exact concentration and isotopic purity. fujifilm.com Careful sample preparation, including accurate weighing with a microbalance, is crucial for reliable results. emerypharma.com Deuterated solvents are typically used to dissolve the sample. emerypharma.com

Isotope Ratio Monitoring by NMR (irm-NMR) was initially developed for deuterium and benefits from its relatively short relaxation time. rug.nl qNMR can be classified into relative and absolute quantification. fujifilm.com Absolute quantification, often used in drug analysis and quality assurance, is particularly relevant for assessing the purity of Tiglic Acid-d3. fujifilm.com

Table 1: Key Considerations for qNMR Analysis of Deuterated Compounds

| Parameter | Description | Importance for Tiglic Acid-d3 Analysis |

| Choice of Solvent | Typically a deuterated solvent that fully dissolves the analyte. emerypharma.com | Ensures a homogenous sample and minimizes solvent interference in the ¹H NMR spectrum. |

| Internal Standard | A certified reference material of known concentration and purity. fujifilm.com | Allows for accurate quantification of Tiglic Acid-d3 by comparing signal integrals. |

| Pulse Sequence | Optimized to ensure complete relaxation of all relevant nuclei. | Critical for accurate integration of NMR signals and reliable quantification. |

| Data Processing | Includes phasing, baseline correction, and accurate integration of signals. | Essential for obtaining precise and reproducible quantitative results. |

High-Resolution MAS NMR and In Situ/In Vivo NMR Applications for Deuterated Metabolites

High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy is a powerful technique for analyzing semi-solid samples, such as biological tissues, without the need for extraction. nih.gov This method combines aspects of both solid-state and liquid-state NMR to provide high-resolution spectra from samples with restricted molecular mobility. nih.gov For studying deuterated metabolites like Tiglic Acid-d3 within a biological matrix, HR-MAS NMR can offer significant advantages by minimizing sample preparation and preserving the native environment of the analyte. nih.gov

In situ and in vivo NMR applications allow for the real-time monitoring of metabolic processes. mdpi.com High-resolution deuterium NMR has been used to study the metabolism of deuterium-labeled compounds in bacterial suspensions, tracking the disappearance of the labeled substrate and the appearance of metabolic end products. nih.gov This approach could be applied to follow the metabolic fate of Tiglic Acid-d3 in biological systems, providing dynamic information on its biochemical pathways. nih.gov The increased spectral resolution from in vivo NMR to HR-MAS NMR and then to tissue extract NMR allows for the detection and quantification of a greater number of metabolites. mdpi.com

Signal Enhancement Techniques (e.g., DNP, CIDNP, PHIP, SABRE) for Deuterated Analytes

A significant limitation of NMR spectroscopy is its inherent low sensitivity. researchgate.netnih.gov Hyperpolarization techniques can enhance NMR signal intensities by several orders of magnitude, overcoming this challenge. researchgate.netnih.govnih.gov These methods are particularly beneficial for analyzing low-concentration deuterated analytes.

Common hyperpolarization techniques include:

Dynamic Nuclear Polarization (DNP): Transfers polarization from electron spins to nuclear spins, leading to a massive signal enhancement. researchgate.netnih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP): Generates nuclear polarization in chemical reactions involving radical pairs. researchgate.net

Parahydrogen-Induced Polarization (PHIP): Utilizes the spin order of parahydrogen to enhance the NMR signals of reaction products. researchgate.netnih.gov

Signal Amplification by Reversible Exchange (SABRE): A non-hydrogenative method that transfers polarization from parahydrogen to a substrate via a catalyst. researchgate.netnih.govyork.ac.uk SABRE is advantageous as it does not chemically alter the analyte of interest. york.ac.uk

These techniques can dramatically improve the limit of detection for deuterated compounds like Tiglic Acid-d3, enabling their analysis at physiologically relevant concentrations. researchgate.netnih.gov

Table 2: Comparison of Signal Enhancement Techniques

| Technique | Principle | Advantages for Deuterated Analyte Analysis | Considerations |

| DNP | Polarization transfer from electrons to nuclei. nih.gov | Very high signal enhancements (often >10,000-fold). nih.gov | Requires specialized equipment and low temperatures. |

| CIDNP | Nuclear polarization generated in radical reactions. researchgate.net | Can be used to study reaction mechanisms. | Applicable only to specific types of chemical reactions. |

| PHIP | Transfer of spin order from parahydrogen during hydrogenation. nih.gov | High polarization levels can be achieved. | Requires chemical modification of the analyte. |

| SABRE | Reversible exchange of parahydrogen and substrate on a catalyst. york.ac.uk | Analyte remains chemically unchanged; can be performed in seconds. york.ac.uk | Requires a suitable catalyst and substrate. |

Structural Elucidation and Conformational Analysis via Deuterium NMR

Deuterium (²H) NMR spectroscopy is a valuable tool for the structural verification and enrichment determination of highly deuterated compounds. sigmaaldrich.com For a molecule like Tiglic Acid-d3, where deuterium enrichment is high, conventional ¹H NMR may be limited by the low intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR provides a clean spectrum where only the deuteron (B1233211) signals are observed. sigmaaldrich.com This technique can be used to confirm the positions of deuteration and determine the isotopic enrichment at each site. sigmaaldrich.com

Furthermore, NMR parameters such as scalar (J) couplings can be used for conformational analysis. The measurement of JHH and JCH coupling constants can provide detailed information about the torsional angles within a molecule, allowing for the determination of its preferred conformation in solution. nih.gov This approach has been used to analyze the conformation of flexible molecules in deuterium oxide. nih.gov

Mass Spectrometry (MS) Coupled Techniques for Tiglic Acid-d3 (Major)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it becomes a powerful tool for the identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. nih.gov It offers excellent chromatographic resolution and high sensitivity and specificity from the mass spectrometer. nih.gov For the analysis of volatile deuterated metabolites like Tiglic Acid-d3, GC-MS is a preferred method. nih.gov

The analysis of metabolites by GC-MS often requires a derivatization step to increase their volatility and thermal stability. mdpi.com Trimethylsilylation is a common derivatization method for compounds containing active hydrogen atoms. mdpi.com Following derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification, while the peak area is proportional to the concentration of the analyte. researchgate.net

The use of deuterated internal standards is crucial for accurate quantification in GC-MS to correct for variations in sample preparation and instrument response. mdpi.com For Tiglic Acid-d3, its distinct mass shift compared to the unlabeled analogue allows for clear differentiation and quantification, even in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-HRMS) for Quantitative and Qualitative Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) are powerful analytical techniques for the analysis of Tiglic Acid-d3 (Major). These methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying the deuterated compound in complex biological matrices. nih.gov

In this approach, the liquid chromatography system first separates Tiglic Acid-d3 from other components in the sample. UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically under 2 μm) to achieve faster separations and higher resolution. nih.gov The separation is typically performed on a reversed-phase column, such as a C18, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to Tiglic Acid-d3 is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, enabling accurate quantification. For qualitative analysis and structural confirmation, UPLC can be coupled with High-Resolution Mass Spectrometry (HRMS). This combination provides accurate mass measurements, which helps in the unequivocal identification of the deuterated compound and its metabolites. ansto.gov.auresearchgate.net The deuterium label in Tiglic Acid-d3 results in a distinct mass shift compared to the endogenous, unlabeled compound, allowing for its clear differentiation and measurement.

| Parameter | Condition |

|---|---|

| Chromatography System | ACQUITY UPLC or similar |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

High-Resolution Mass Spectrometry for Accurate Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of deuterated compounds like Tiglic Acid-d3. Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the determination of the elemental composition of an ion. researchgate.net

The key advantage of HRMS in analyzing deuterated species is its ability to resolve and accurately measure the small mass difference between isotopes. The mass of a deuterium atom (2.01410 u) is slightly more than twice the mass of a protium (B1232500) (¹H) atom (1.00783 u). This subtle difference is easily detected by HRMS. For Tiglic Acid-d3, where three hydrogen atoms are replaced by deuterium, HRMS can confirm the presence of the three deuterium atoms by measuring a mass that corresponds precisely to the theoretical exact mass of the deuterated molecule. This capability is crucial for confirming the identity of the labeled standard and distinguishing it from potential isobaric interferences in complex samples. nih.govnih.gov

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Tiglic Acid | C₅H₈O₂ | 100.05243 |

| Tiglic Acid-d3 | C₅H₅D₃O₂ | 103.07126 |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique utilizes a stable isotope-labeled version of the analyte, in this case, Tiglic Acid-d3, as an internal standard. researchgate.net A known amount of Tiglic Acid-d3 is added to the sample prior to any sample preparation or extraction steps. nih.gov

Because the deuterated standard is chemically identical to the endogenous (unlabeled) analyte, it behaves in the same way during sample processing, extraction, and chromatographic separation. nih.govresearchgate.net Any sample loss or variability that occurs during the analytical workflow will affect both the analyte and the internal standard equally. researchgate.net

In the final mass spectrometry analysis, the instrument measures the ratio of the signal intensity of the endogenous Tiglic Acid to the signal intensity of the added Tiglic Acid-d3 standard. researchgate.net By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the absolute concentration of the endogenous Tiglic Acid in the original sample can be calculated with exceptional accuracy. nih.gov This method effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results. researchgate.net

Chromatographic Separation Methods for Tiglic Acid-d3 (Major) and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for the separation of Tiglic Acid-d3 and its metabolites from biological matrices. nih.govresearchgate.net These methods are well-suited for the analysis of polar, non-volatile organic acids.

The separation is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar mixture, such as water and acetonitrile or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with varying polarities. researchgate.net To ensure that the carboxylic acid group of tiglic acid is in its neutral, protonated form for better retention on the reversed-phase column, the mobile phase is usually acidified with a small amount of an acid like formic acid. nih.gov

UPLC offers significant advantages over traditional HPLC by using columns with smaller particles (sub-2 µm). This results in:

Higher Resolution and Peak Capacity: Better separation of closely related metabolites.

Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio.

Faster Analysis Times: High flow rates can be used without sacrificing separation efficiency. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm) |

| Particle Size | < 2 µm (UPLC), 3-5 µm (HPLC) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile/Methanol |

| Column Temperature | 25 - 40 °C |

| Detector | UV (at ~210 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of small molecules. However, since Tiglic Acid is a non-volatile carboxylic acid, it requires a chemical derivatization step before it can be analyzed by GC. mdpi.com Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like pentafluorobenzyl (PFB) bromide. nih.govmdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase within the GC column. The separated components are then detected, often by a mass spectrometer (GC-MS). mdpi.com GC-MS provides both retention time and mass spectral data, which together allow for confident identification and quantification of the derivatized Tiglic Acid-d3. While requiring an extra sample preparation step, GC can offer very high chromatographic resolution, separating isomers that may be difficult to resolve by LC. nih.gov

Capillary Electrophoresis (CE) and Electrokinetic Chromatography

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography and is characterized by its high separation efficiency and minimal sample consumption. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of ions in an electric field. As a carboxylic acid, tiglic acid will be negatively charged at neutral or basic pH and will migrate based on its charge-to-size ratio.

A more versatile mode of CE for separating both charged and neutral metabolites is Micellar Electrokinetic Chromatography (MEKC). nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. nih.gov Analytes can partition between the aqueous buffer and the micelles, introducing a chromatographic-like separation mechanism that allows for the separation of a wide range of compounds, including neutral molecules and isomers. nih.govmdpi.com CE, particularly when coupled with mass spectrometry, represents a powerful, complementary technique to LC and GC for the analysis of Tiglic Acid-d3 and its metabolic products. mdpi.com

Theoretical and Computational Investigations of Isotope Effects Involving Tiglic Acid D3 Major

Quantum Mechanical Calculations of Deuterium (B1214612) Kinetic Isotope Effects (KIE)

Quantum mechanical calculations are fundamental to understanding the origins of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy). For deuterium substitution, this is expressed as kH/kD. The effect primarily stems from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.org A C-D bond is stronger and has a lower ZPVE than a C-H bond due to the greater mass of deuterium. libretexts.org Consequently, more energy is required to break a C-D bond, often leading to a slower reaction rate for the deuterated compound.

Kinetic isotope effects are categorized based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of a reaction. libretexts.org

Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically labeled bond is directly involved in the reaction, meaning it is broken or formed in the rate-determining step. libretexts.orgprinceton.edu For reactions involving the cleavage of the C-H/C-D bond in the methyl group of tiglic acid, a significant primary KIE (typically kH/kD > 2) would be expected. Quantum mechanical models can predict the magnitude of this effect by calculating the ZPVE for the reactant's ground state and the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs (kH/kD values are often close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu They arise from changes in the vibrational environment between the reactant and the transition state. For Tiglic Acid-d3, if a reaction occurs at the carboxylic acid group or the double bond, deuteration at the methyl group would result in a secondary isotope effect.

The following table illustrates hypothetical KIE values for a reaction involving the methyl group of tiglic acid, as would be determined through quantum mechanical calculations.

| Isotope Effect Type | Position of Deuteration | Hypothetical Reaction | Calculated kH/kD | Interpretation |

| Primary | Methyl Group (C-H/D cleavage) | Hydrogen abstraction from the methyl group | 6.5 | Indicates C-H/D bond is broken in the rate-determining step. |

| Secondary (α) | Methyl Group | S_N2 reaction at the adjacent carbon (C2) | 1.15 | Change in hybridization at the adjacent carbon from sp2 to sp3. |

| Secondary (β) | Methyl Group | Addition reaction to the carboxylic acid group | 0.98 | Inverse effect, indicating a tightening of vibrational modes at the methyl group in the transition state. |

The magnitude of the KIE is highly sensitive to the structure and vibrational frequencies of the transition state (TS). princeton.edu Computational models of deuterated tiglic acid are therefore invaluable for probing the geometry of the TS. By calculating the KIE for a proposed mechanism and comparing it to experimental values, researchers can validate or refute the proposed TS structure.

For instance, a large primary KIE suggests a "symmetric" transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. Conversely, smaller KIEs may indicate an "early" or "late" transition state where the bond is only slightly or almost completely broken. Computational methods can precisely model the vibrational modes in the ground state and the transition state. The primary KIE is largely determined by the loss of the C-H/C-D stretching frequency in the transition state, as it becomes an imaginary frequency corresponding to the reaction coordinate. princeton.edu

The table below shows a hypothetical comparison of vibrational frequencies calculated for a reaction's ground and transition states, illustrating the origin of the KIE.

| Vibrational Mode | Tiglic Acid (C-H) Frequency (cm⁻¹) | Tiglic Acid-d3 (C-D) Frequency (cm⁻¹) | Contribution to KIE |

| Ground State C-X Stretch | ~2950 | ~2140 | Establishes the initial ZPVE difference. |

| Transition State Symmetric Stretch | N/A (Reaction Coordinate) | N/A (Reaction Coordinate) | The loss of this mode is the main driver of the primary KIE. |

| Ground State Bending Modes | ~1450 | ~1050 | Contribute to the overall ZPVE difference. |

| Transition State Bending Modes | Modified | Modified | Changes in these frequencies from GS to TS determine secondary effects. |

Molecular Dynamics Simulations with Deuterated Analogues

While quantum mechanics excels at describing the electronic details of a reaction, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. mdpi.com MD simulations can provide insights into how deuteration affects the macroscopic and dynamic properties of tiglic acid in various environments, such as in a solvent.

By employing a force field that accounts for the mass difference of deuterium, MD simulations can model:

Solvent Effects: How the deuterated methyl group alters the hydrogen bonding network and solvation shell of tiglic acid in protic solvents. nih.gov

Diffusivity: The rate at which Tiglic Acid-d3 moves through a medium compared to its non-deuterated counterpart.

The following table outlines key parameters and potential observations from a hypothetical MD simulation study.

| Simulation Parameter | Tiglic Acid | Tiglic Acid-d3 (Major) | Potential Findings |

| System | One molecule in a box of 500 water molecules | One molecule in a box of 500 water molecules | Comparison of solvation structure and dynamics. |

| Simulation Time | 100 nanoseconds | 100 nanoseconds | Analysis of long-term conformational stability. |

| Force Field | Standard organic force field | Modified force field with updated mass for deuterium | Accurate modeling of isotopic differences. |

| Calculated Property | Diffusion Coefficient | Diffusion Coefficient | A slightly lower diffusion coefficient is expected for the deuterated analogue. |

| Calculated Property | Radial Distribution Function (RDF) around methyl group | Radial Distribution Function (RDF) around methyl group | Subtle changes in the water structure around the hydrophobic methyl group. |

Density Functional Theory (DFT) Applications in Deuterated Systems

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. cmu.edulongdom.org It offers a favorable balance between computational cost and accuracy, making it ideal for the systems involving tiglic acid. In the study of deuterated systems, DFT is applied to:

Geometry Optimization: Determine the precise bond lengths and angles for the ground state of Tiglic Acid-d3 and its non-deuterated form.

Vibrational Frequency Calculation: Calculate the vibrational frequencies necessary to determine the zero-point vibrational energies for both the reactant and the transition state. The difference in ZPVE between C-H and C-D bonds is the primary origin of the KIE. mdpi.com

Transition State Searching: Locate the transition state structure for a given reaction and calculate its energy and vibrational frequencies.

Reaction Pathway Modeling: Map the entire potential energy surface of a reaction, providing a detailed picture of the energy changes as reactants are converted into products.

The table below presents hypothetical energy values calculated using a DFT method like B3LYP, which is commonly used for organic molecules. longdom.orgmdpi.com

| Calculated Parameter (DFT) | Tiglic Acid | Tiglic Acid-d3 (Major) | Significance |

| Ground State Electronic Energy (Hartree) | -345.1234 | -345.1234 | Electronic energy is independent of isotopic substitution. |

| Zero-Point Vibrational Energy (kcal/mol) | 65.4 | 64.2 | The lower ZPVE for the deuterated molecule is the quantum mechanical origin of the KIE. |

| Total Ground State Energy (kcal/mol) | E_H | E_D = E_H - 1.2 | The deuterated molecule is more stable in the ground state. |

| Transition State ZPVE (kcal/mol) | 63.8 | 62.8 | The ZPVE difference is maintained but may be smaller in the TS. |

| Calculated Activation Energy (ΔE‡) | ΔE‡_H | ΔE‡_D = ΔE‡_H + (1.2 - 1.0) | The activation energy is higher for the deuterated species, leading to a slower reaction (kH/kD > 1). |

These computational tools collectively provide a multi-faceted approach to understanding the consequences of isotopic substitution in Tiglic Acid-d3, from the fundamental quantum origins of the KIE to the macroscopic effects on its dynamic behavior.

Applications in Enzymatic Reaction Mechanism Studies

Deuterated Substrates as Probes for Enzyme Stereospecificity

Enzymes often exhibit a high degree of stereospecificity, selectively recognizing and transforming one stereoisomer over another. Deuterated substrates are invaluable in dissecting this specificity, particularly for reactions involving the formation or cleavage of C-H bonds at prochiral centers. While direct studies employing Tiglic Acid-d3 to probe enzyme stereospecificity are not extensively documented in publicly available research, the principles of its application can be inferred from studies with other deuterated molecules.

The introduction of deuterium (B1214612) at a specific position in a substrate can create a chiral center or allow for the tracking of the stereochemical fate of a particular hydrogen atom during an enzymatic reaction. For instance, if an enzyme-catalyzed reaction involves the abstraction of a proton from the deuterated methyl group of Tiglic Acid-d3, the analysis of the product can reveal whether the enzyme specifically removes the deuterium or a hydrogen atom, thus providing insight into its stereospecificity.

Table 1: General Approaches to Studying Enzyme Stereospecificity with Deuterated Substrates

| Method | Description | Expected Outcome with Tiglic Acid-d3 |

| Chiral Analysis of Products | An enzyme reaction is carried out with Tiglic Acid-d3, and the stereochemistry of the resulting product is determined using techniques like chiral chromatography or NMR spectroscopy. | If the reaction creates a new chiral center involving the deuterated carbon, the enantiomeric or diastereomeric excess of the product would indicate the stereopreference of the enzyme. |

| Kinetic Isotope Effect (KIE) | The rates of the reaction with Tiglic Acid-d3 and its non-deuterated counterpart are compared. A significant difference in reaction rates (a kinetic isotope effect) can provide information about the bond-breaking step and the transition state geometry, which is related to stereospecificity. | A primary KIE would be observed if the C-D bond is broken in the rate-determining step. The magnitude of the KIE could differ for different stereoisomers if the enzyme interacts with them differently. |

Investigating Hydride Transfer and Protonolysis Mechanisms with Tiglic Acid-d3 (Major)

Many enzymatic reactions involve the transfer of a hydride ion (H-) or a proton (H+). The use of deuterated substrates like Tiglic Acid-d3 is a cornerstone for elucidating these mechanisms through the study of kinetic isotope effects (KIEs). The substitution of a hydrogen atom with a heavier deuterium atom leads to a stronger C-D bond compared to a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, a phenomenon known as a primary kinetic isotope effect.

In the context of Tiglic Acid-d3, if an enzymatic reaction proceeds via a mechanism where a hydride or proton is abstracted from the deuterated methyl group in the rate-determining step, a significant primary KIE would be expected. The magnitude of this KIE can provide detailed information about the transition state of the reaction. For example, a large KIE suggests a symmetric transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms.

Conversely, the absence of a significant KIE when the deuterated position is not directly involved in bond breaking (a secondary KIE) can also provide valuable mechanistic information about changes in hybridization or the steric environment of the active site during the reaction.

While specific studies on hydride transfer or protonolysis mechanisms involving Tiglic Acid-d3 are not prominent in the literature, the principles of KIE studies are broadly applicable to any enzyme that would utilize tiglic acid or its derivatives as a substrate.

Characterization of Acyltransferases and Other Enzymes using Deuterated Acyl Donors

Acyltransferases are a class of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. Deuterated acyl donors, such as a derivative of Tiglic Acid-d3 (e.g., tigloyl-CoA-d3), can be instrumental in characterizing these enzymes.

A notable example of an enzyme that utilizes a tigloyl moiety is 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase from Atropa belladonna. This enzyme catalyzes the formation of 3β-tigloyloxytropane from 3β-tropanol and tigloyl-CoA. nih.gov The use of Tiglic Acid-d3 in this system could be multi-faceted. By converting Tiglic Acid-d3 into its corresponding CoA thioester, researchers could:

Trace the Acyl Group: The deuterium label would act as a tracer, allowing for the unambiguous identification of the tigloyl group in the final product, 3β-tigloyloxytropane, using mass spectrometry. This is particularly useful in complex biological matrices or when studying substrate specificity with multiple potential acyl donors.

Investigate Reaction Kinetics: By comparing the reaction rates with deuterated and non-deuterated tigloyl-CoA, secondary kinetic isotope effects could be measured. These effects can provide insights into the binding of the acyl donor and the catalytic mechanism of the acyl transfer step.

Elucidate Biosynthetic Pathways: In metabolic engineering studies, providing Tiglic Acid-d3 to engineered organisms (e.g., E. coli) designed to produce 3β-tigloyloxytropane can confirm the incorporation of the exogenous precursor into the final product. nih.gov

Table 2: Kinetic Parameters of 3β-tigloyloxytropane Synthase (TS) with Different Acyl Donors

| Acyl Donor | K_m for 3β-tropanol (mM) |

| Tigloyl-CoA | 0.36 |

| Acetyl-CoA | 0.39 |

| Benzoyl-CoA | 0.43 |

Data adapted from a study on 3β-tigloyloxytropane synthase. nih.gov The use of deuterated versions of these acyl donors could further refine the understanding of substrate preference and the catalytic mechanism.

Future Research Directions and Emerging Paradigms for Deuterated Tiglic Acid Research

Integration of Multi-Omics Approaches with Deuterated Isotope Tracing

The era of "omics" has revolutionized our understanding of biological systems by providing comprehensive snapshots of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). The integration of these approaches, known as multi-omics, offers a holistic view of cellular function and regulation. The use of stable isotope tracers, such as Tiglic Acid-d3, within a multi-omics framework presents a powerful strategy to move from static snapshots to dynamic functional readouts.

By introducing Tiglic Acid-d3 into a biological system, researchers can trace the metabolic fate of the tiglate moiety through various pathways. The deuterium (B1214612) label acts as a silent reporter, allowing for the differentiation of the administered compound and its downstream metabolites from the endogenous pool. When combined with multi-omics analysis, this approach can reveal how the metabolism of tiglic acid influences and is influenced by other cellular processes at multiple levels. For instance, a study on the impact of short-chain fatty acids (SCFAs) in a sepsis model utilized a multi-omics strategy that integrated metabolomics with transcriptomics and single-cell RNA sequencing to uncover the central role of glycerophospholipid metabolism. mdpi.com While this study did not use a deuterated tracer, it highlights the potential for Tiglic Acid-d3 to provide a more dynamic and precise understanding of SCFAs' influence on cellular metabolism and gene expression.

Future research could involve administering Tiglic Acid-d3 to cell cultures or animal models and performing time-course analyses of the metabolome, proteome, and transcriptome. This would enable the correlation of changes in tiglate metabolism with alterations in protein expression and gene regulation, providing novel insights into the compound's mechanism of action and its effects on cellular homeostasis.

Table 1: Potential Multi-Omics Data Integration with Tiglic Acid-d3 Tracing

| Omics Layer | Data Generated | Potential Insights |

| Metabolomics | Identification and quantification of deuterated and non-deuterated metabolites derived from Tiglic Acid-d3. | Elucidation of the metabolic pathways involving tiglic acid; determination of metabolic flux and pathway activity. |

| Proteomics | Changes in protein abundance and post-translational modifications in response to Tiglic Acid-d3 administration. | Identification of enzymes and signaling proteins whose expression or activity is modulated by tiglic acid metabolism. |

| Transcriptomics | Alterations in gene expression profiles following treatment with Tiglic Acid-d3. | Uncovering the genetic regulatory networks that respond to changes in tiglic acid levels or its metabolic products. |

| Integrated Multi-Omics | Correlation of metabolic, proteomic, and transcriptomic data. | A systems-level understanding of the biological role of tiglic acid and the cellular response to its perturbation. |

Development of Novel Synthetic Routes for Site-Specific Deuteration of Tiglic Acid

The utility of deuterated compounds in mechanistic and metabolic studies is highly dependent on the precise location and number of deuterium atoms within the molecule. For Tiglic Acid-d3, where the deuterium atoms are located on the methyl group at the end of the butenoic acid chain, the synthesis must be carefully designed to achieve this specific labeling pattern. While general methods for the synthesis of tiglic acid exist, the development of novel, efficient, and highly selective synthetic routes for its site-specific deuteration is a key area for future research.

Current strategies for deuterium incorporation often rely on methods such as hydrogen-deuterium exchange, reductive deuteration, and dehalogenative deuteration. nih.gov For unsaturated carboxylic acids like tiglic acid, achieving site-selectivity can be challenging due to the presence of multiple reactive sites. Recent advancements in catalysis, including chemoenzymatic and photoredox catalysis, offer promising avenues for the development of more precise deuteration methods. For example, a one-pot chemoenzymatic method has been developed for the β-specific methylene (B1212753) C(sp3)–H deuteration of aliphatic acids using D2O as the deuterium source. scispace.com Another approach has demonstrated a highly selective decarboxylative deuteration of aliphatic carboxylic acids. nih.govnottingham.ac.uk

Future research in this area will likely focus on the development of catalytic systems that can selectively activate the C-H bonds of the terminal methyl group of a tiglic acid precursor for deuteration, while leaving the rest of the molecule intact. This could involve the design of novel transition metal catalysts or the engineering of enzymes with tailored substrate specificity. The ability to synthesize different isotopologues of deuterated tiglic acid, with deuterium at various positions, would further enhance its utility as a tool for detailed mechanistic studies.

Advanced Computational Modeling for Deuterated Compound Reactivity

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, including the effects of isotopic substitution. Advanced computational modeling is an emerging paradigm that can significantly aid in the design and interpretation of experiments involving deuterated compounds like Tiglic Acid-d3.

A key area where computational modeling can provide valuable insights is in the prediction of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov For deuterated compounds, the primary KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. Computational methods, such as those combining quantum mechanics and molecular mechanics (QM/MM), can be used to model enzymatic reactions and predict KIEs. scispace.com These predictions can then be compared with experimental data to validate proposed reaction mechanisms.

In the context of Tiglic Acid-d3, computational models could be used to predict how deuteration of the terminal methyl group will affect its metabolism by various enzymes. This could help in identifying metabolic pathways that are sensitive to deuteration and in designing experiments to probe these pathways. Furthermore, computational models can be employed to predict the reactivity of Tiglic Acid-d3 in various chemical environments, aiding in the development of new synthetic routes and in understanding its potential interactions with other molecules in a biological system. As computational power and algorithmic efficiency continue to improve, the in silico prediction of deuterated compound reactivity will become an increasingly indispensable tool in chemical biology.

Exploration of New Biological Systems for Metabolic Interrogation using Tiglic Acid-d3 (Major)

The application of deuterated metabolites as probes is not limited to well-characterized model organisms or cell lines. There is a vast and largely unexplored landscape of biological systems where Tiglic Acid-d3 could be used to gain novel metabolic insights.

One such area is the study of the gut microbiome. The gut microbiota produces a diverse array of metabolites, including short-chain fatty acids, which play crucial roles in host health and disease. acs.org Introducing Tiglic Acid-d3 into in vitro gut microbiome cultures or into animal models could allow researchers to trace its uptake and metabolism by different microbial species. This could help to elucidate the metabolic interactions within the microbial community and between the microbiota and the host.

Another promising frontier is the investigation of metabolic reprogramming in disease states. For example, in cancer, metabolic pathways are often rewired to support rapid cell proliferation. nih.gov Tiglic Acid-d3 could be used as a metabolic tracer to probe these altered pathways in cancer cells, potentially identifying new therapeutic targets. Similarly, in neurodegenerative diseases, where metabolic dysregulation is increasingly recognized as a key pathological feature, Tiglic Acid-d3 could be employed to study aberrant metabolic processes in the brain. dntb.gov.ua

The exploration of Tiglic Acid-d3 in these and other novel biological systems, from microbial communities to complex disease models, holds the potential to uncover new fundamental biological principles and to open up new avenues for therapeutic intervention.

Table 2: Potential Applications of Tiglic Acid-d3 in Novel Biological Systems

| Biological System | Research Question | Potential Outcome |

| Gut Microbiome | How is tiglic acid metabolized by different gut microbial species? | Understanding of microbial metabolic networks and their interaction with the host. |

| Cancer Models | Is the metabolism of tiglic acid altered in cancer cells? | Identification of novel metabolic vulnerabilities in cancer for therapeutic targeting. |

| Neurodegenerative Disease Models | Does tiglic acid metabolism play a role in neuronal health and disease? | Insights into the metabolic basis of neurodegeneration and potential neuroprotective strategies. |

| Plant Biology | What is the metabolic fate of tiglic acid in plants? | Elucidation of plant metabolic pathways and the role of small molecules in plant physiology. |

Q & A

Q. How can researchers confirm the structural identity and isotopic purity of Tiglic Acid-d3 (Major) in synthetic batches?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Compare the -NMR spectrum of Tiglic Acid-d3 with its non-deuterated counterpart. The absence of proton signals at positions where deuterium substitution occurs (e.g., methyl or vinyl groups) confirms deuteration .

- Mass Spectrometry (MS) : High-resolution MS should show a molecular ion peak at m/z 103.08 (CHDO), with a mass shift of +3 compared to non-deuterated Tiglic Acid (CHO, m/z 100.12). Isotopic purity (>99% deuterium) can be quantified via isotopic distribution analysis .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) and compare deuterated vs. non-deuterated C-H/D stretching frequencies .

Q. What are the standard protocols for synthesizing Tiglic Acid-d3 (Major) with high isotopic fidelity?

Methodological Answer:

- Deuterated Precursor Selection : Use deuterated reagents (e.g., DO or deuterated Grignard reagents) during synthesis. For example, substitute 2-hydroxy-2-methylbutyronitrile with a deuterated variant in the addition reaction described in Evans et al. (1972) .

- Acid-Catalyzed Dehydration : Optimize sulfuric acid concentration (≥67%) and heating duration during dehydration of 2-hydroxy-2-methylbutyric acid-d3 to minimize isotopic scrambling. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Steam distillation or recrystallization from deuterated solvents (e.g., DO) ensures minimal contamination with non-deuterated byproducts .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Tiglic Acid-d3 influence its metabolic stability in plant or microbial studies?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated Tiglic Acid in enzymatic assays (e.g., β-oxidation). A significant KIE (e.g., ) suggests deuterium substitution slows metabolic degradation .

- Stable Isotope Tracing : Administer Tiglic Acid-d3 to model organisms (e.g., Arabidopsis thaliana) and track deuterium incorporation into downstream metabolites via LC-MS/MS. Control for natural isotope abundance using -labeled internal standards .

Q. What experimental strategies resolve discrepancies in deuteration efficiency across synthetic batches of Tiglic Acid-d3?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables impacting deuteration (e.g., reaction temperature, solvent deuteration level). Analyze via ANOVA to identify statistically significant factors .

- Isotopic Exchange Monitoring : Employ -NMR or isotope-ratio MS to detect proton-deuterium exchange during synthesis. Adjust reaction conditions (e.g., pH, catalyst) to suppress exchange .

- Batch-to-Batch Reproducibility : Implement quality-control protocols, such as parallel synthesis in triplicate and stringent characterization of each batch .

Q. How can researchers optimize the stability of Tiglic Acid-d3 under varying storage and experimental conditions?

Methodological Answer:

- Degradation Studies : Store aliquots at different temperatures (−80°C, −20°C, 4°C) and analyze degradation products via GC-MS over 6–12 months. Use Arrhenius plots to predict shelf life .

- Solvent Compatibility Testing : Dissolve Tiglic Acid-d3 in deuterated solvents (e.g., DMSO-d) and assess stability under light exposure or oxidative conditions. Compare with non-deuterated controls to isolate isotope-specific effects .

Methodological Guidelines for Data Reporting

- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including reagent purity, reaction times, and characterization data. Provide raw NMR/MS spectra in supplementary materials .

- Conflict Resolution : Address contradictory data (e.g., variable deuteration efficiency) by transparently reporting outliers and conducting robustness checks (e.g., independent replication by a second lab) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.